[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Overview
Description
“[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is a versatile chemical compound used in scientific research1. It exhibits perplexing properties and offers opportunities for various applications, including drug development, materials synthesis, and organic chemistry investigations1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is not readily available in the search results. However, it’s worth noting that secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, can be prepared via N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH42.Molecular Structure Analysis
The specific molecular structure of “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is not available in the search results. However, related compounds have been synthesized and their molecular structures reported2. For instance, the molecular structures of the compounds 2-methoxy-5-((phenylamino)methyl)phenol and 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline were reported2. These compounds crystallized as monomeric entities in an orthorhombic and monoclinic crystal system respectively2.Chemical Reactions Analysis
The specific chemical reactions involving “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” are not available in the search results. However, it’s worth noting that secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, can be prepared via N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH42.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” are not available in the search results.Safety And Hazards
The specific safety and hazards information for “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” is not available in the search results.
Future Directions
The future directions for “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” are not available in the search results. However, it’s worth noting that secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals2. This suggests that “[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate” could potentially have a wide range of applications in these areas.
properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-24-16-9-7-15(8-10-16)20-18(21)13-25-19(22)12-14-5-4-6-17(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCLHOPMPSEMOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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